3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
Description
Properties
Molecular Formula |
C20H16N4S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C20H16N4S/c1-3-8-16(9-4-1)15-25-20-23-22-19(17-10-7-13-21-14-17)24(20)18-11-5-2-6-12-18/h1-14H,15H2 |
InChI Key |
BOZJEWJQHLEDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Intermediate Formation
The synthesis begins with the preparation of a thiosemicarbazide derivative. For example, isonicotinohydrazide reacts with methyl isothiocyanate in methanol under reflux to form 2-isonicotinoyl-N-methylhydrazinecarbothioamide (Figure 1). This intermediate is critical for subsequent cyclization.
Reaction Conditions :
Alkaline Cyclization to Triazole-Thione
The thiosemicarbazide undergoes cyclization in alkaline media (e.g., 2N NaOH) to form 4-methyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Key Parameters :
Click Chemistry Approach
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A modified route employs click chemistry to construct the triazole core. A pyridine-based propargyl derivative reacts with benzyl azide in the presence of CuSO₄·5H₂O and sodium ascorbate.
Procedure :
-
Solvent: DMF
-
Catalysts: CuSO₄·5H₂O (0.16 mmol), sodium ascorbate (0.5 mmol)
-
Temperature: Room temperature
-
Time: 2–4 hours
Microwave-Assisted Synthesis
Accelerated Alkylation
Microwave irradiation significantly reduces reaction time. A mixture of 4-phenyl-5-mercapto-1,2,4-triazol-3-yl)pyridine , benzyl chloride, and NaOH in DMF is irradiated at 150 W for 15 minutes.
Advantages :
Structural Validation and Purity Control
Spectroscopic Analysis
Chromatographic Methods
Comparative Analysis of Methods
| Method | Reaction Time | Yield | Scalability | Purity |
|---|---|---|---|---|
| Conventional Alkylation | 24 hours | 80% | High | 90–95% |
| Microwave-Assisted | 15 minutes | 83% | Moderate | 95% |
| Click Chemistry | 4 hours | 83% | Low | 85–90% |
Industrial-Scale Considerations
Patent WO2010068172A1 details a large-scale process avoiding intermediate isolation:
-
Step 1 : Isonicotinohydrazide + methyl isothiocyanate → thiosemicarbazide (aqueous methanol).
-
Step 2 : Cyclization in NaOH → triazole-thione (aqueous phase).
-
Step 3 : Benzylation with benzyl bromide (aqueous KOH).
Total Yield : 86%.
Challenges and Optimization Strategies
-
Byproduct Formation : Excess benzyl halide leads to di-alkylation; stoichiometric control is critical.
-
Solvent Selection : DMF enhances reactivity but complicates purification; ethanol/water mixtures improve crystallinity.
-
Catalyst Recycling : Copper residues require chelation (e.g., EDTA) for pharmaceutical-grade purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Specifically, compounds similar to 3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine have shown effectiveness against various bacterial strains and fungi. For instance, triazole derivatives have been reported to inhibit the growth of Candida species, which are common pathogens in immunocompromised patients .
Anticancer Potential
Triazole compounds are also being investigated for their anticancer properties. Studies suggest that modifications in the triazole structure can enhance cytotoxic activity against cancer cells. The presence of the benzylthio group in this compound may contribute to its ability to induce apoptosis in cancerous cells, making it a candidate for further development in cancer therapy .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of triazole derivatives. Compounds with similar structures have been shown to potentially protect neuronal cells from oxidative stress and apoptosis. This suggests that 3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antifungal Activity Evaluation
In a study evaluating antifungal activity against various strains of Candida, derivatives similar to 3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine demonstrated significant efficacy compared to standard antifungal agents like fluconazole. Compounds were tested for Minimum Inhibitory Concentration (MIC) values, with promising results indicating potential for clinical applications .
Case Study 2: Cytotoxicity Against Cancer Cells
Another research study focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that modifications in the triazole structure could lead to enhanced cytotoxicity. The study emphasized the need for further exploration into the specific mechanisms by which these compounds induce cell death in cancer cells .
Mechanism of Action
The mechanism of action of 3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., nitro in 3l ) lower melting points compared to electron-donating or neutral groups (e.g., benzyl in 3k ) due to reduced intermolecular forces .
- Yields : 3k and fluorinated analogs (3i , 3j , 5q ) exhibit higher yields (>80%), likely due to the stability of the benzylthio intermediate during synthesis .
- Elemental Composition : Halogenated derivatives (e.g., 3h ) show reduced carbon content due to the higher atomic mass of bromine .
Antifungal Activity
Pharmacological Potential
Structural and Computational Insights
- DFT Studies: Frontier molecular orbital (FMO) analysis of 3h revealed a HOMO-LUMO gap of 4.2 eV, indicating stability.
Biological Activity
3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that combines a pyridine moiety with a 1,2,4-triazole structure. The presence of the benzylthio group enhances its chemical properties and potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
The compound has the following molecular structure and formula:
- Molecular Formula: CHNS
- Molecular Weight: 344.43 g/mol
Biological Activity
Anticancer Properties
Research indicates that compounds with triazole structures exhibit significant biological activities, particularly in cancer treatment. Specifically, studies have demonstrated that derivatives of 1,2,4-triazoles can act as Bcl-2 inhibitors, promoting apoptosis in cancer cells.
Case Studies
- Bcl-2 Inhibition : A study synthesized various triazole derivatives and evaluated their ability to inhibit the Bcl-2 protein, which is known for its role in preventing apoptosis in cancer cells. Compounds similar to 3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine showed sub-micromolar IC50 values against Bcl-2 expressing human cancer cell lines .
- Mechanism of Action : Molecular modeling studies have suggested that these compounds interact with Bcl-2 through hydrophobic contacts and hydrogen bonding. This interaction leads to the induction of apoptosis in cancer cells .
- Cytotoxicity Assays : The cytotoxic effects of 3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine were assessed using MTT assays across various cancer cell lines. Results indicated that the compound exhibited significant antiproliferative activity, particularly against colorectal cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly dependent on their structural features. The following table summarizes key findings regarding SAR for triazole compounds:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine | Benzylthio group | Anticancer activity via Bcl-2 inhibition |
| 5-(Benzylthio)-1H-1,2,4-triazole | Lacks pyridine | Antifungal activity |
| 5-(Phenethylthio)-1H-pyrazole | Similar thioether functionality | Neuroprotective properties |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and heterocyclicization. For example, alkylation of 5-(benzylthio)-4-phenyl-4H-1,2,4-triazole-3-thiol with 3-bromopyridine in DMF using Pd/Cu catalysts yields ~52% product after MPLC purification . Key parameters include solvent polarity (DMF enhances nucleophilicity) and catalyst choice (PdCl₂(PPh₃)₂/CuI for cross-coupling). Lower yields occur with sterically hindered substituents (e.g., 4-chlorobenzyl reduces reactivity by 15%) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzylthio protons at δ 4.35 ppm as singlet) and HRMS for molecular ion validation (observed m/z 345.1 vs. calculated 345.09) . X-ray crystallography (via SHELXTL) resolves stereochemistry, with C–S bond lengths averaging 1.81 Å and triazole ring planarity <0.02 Å deviation .
Q. What preliminary biological screening methods are applicable?
- Methodological Answer : Antimicrobial activity is assessed via MIC assays (e.g., 6.25 µg/mL against S. aureus for analogs with nitrobenzyl substituents) . Antifungal activity uses C. albicans models, with IC₅₀ values correlated to logP (optimal ~3.5 for membrane penetration) .
Advanced Research Questions
Q. How do electronic effects of substituents influence bioactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂ at benzylthio) enhance antifungal activity by 2.5-fold via increased electrophilicity at the triazole ring. DFT calculations (B3LYP/6-31G*) show a linear correlation (R² = 0.89) between LUMO energy and MIC values .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
- Methodological Answer : Discrepancies in bond angles (e.g., triazole N–N–C angle: 108° in crystal vs. 112° in DFT) arise from crystal packing forces. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding contributes 65% to lattice energy) .
Q. How can computational modeling guide SAR studies?
- Methodological Answer : Molecular docking (AutoDock Vina) against C. albicans CYP51 (PDB: 5TZ1) identifies key residues (e.g., Phe228 π-stacking with pyridine). MD simulations (AMBER) show >80% binding stability for analogs with hydrophobic substituents .
Methodological Notes
- Contradiction Analysis : Conflicting solubility data (DMSO: ≥20 mg/mL vs. 12.2 µg/mL at pH 7.4) arise from aggregation in aqueous buffers. Use dynamic light scattering (DLS) to confirm nanoparticle formation .
- Advanced Purification : For analogs with <90% HPLC purity, employ preparative SFC (supercritical CO₂/MeOH) to achieve >99% enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
